molecular formula C22H30Cl2N4O6 B10800438 Banoxantrone D12 dihydrochloride

Banoxantrone D12 dihydrochloride

Cat. No.: B10800438
M. Wt: 529.5 g/mol
InChI Key: SBWCPHUXRZRTDP-BHITWGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Banoxantrone D12 dihydrochloride is a deuterium-labeled derivative of Banoxantrone, a novel bioreductive agent. This compound is known for its ability to be reduced to a stable, DNA-affinic compound called AQ4, which is a potent inhibitor of topoisomerase II . The deuterium labeling enhances its stability and allows for more precise tracking in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Banoxantrone D12 dihydrochloride involves multiple steps, starting with the preparation of the core Banoxantrone structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Banoxantrone D12 dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the reduction reaction is AQ4, which is a potent topoisomerase II inhibitor. Other products depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Banoxantrone D12 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Banoxantrone D12 dihydrochloride involves its reduction to AQ4, which then binds to DNA and inhibits topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are primarily related to DNA damage response and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Banoxantrone D12 dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biological systems. This makes it particularly valuable in research settings where detailed mechanistic studies are required .

Properties

IUPAC Name

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCPHUXRZRTDP-BHITWGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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